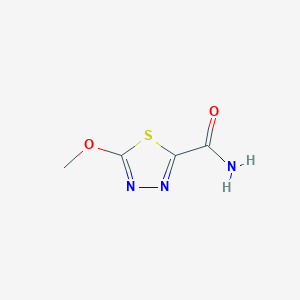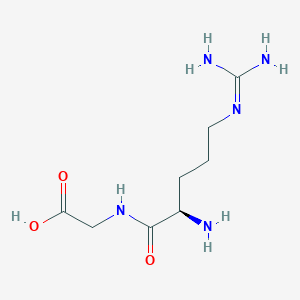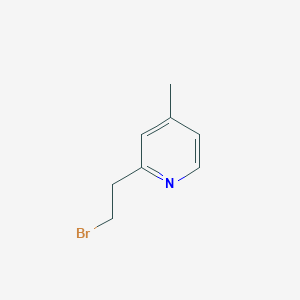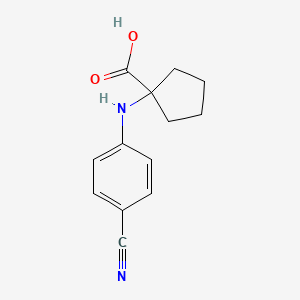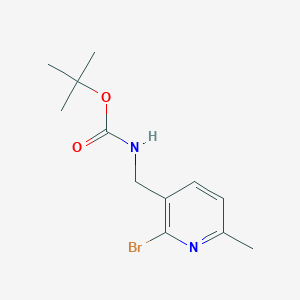
tert-Butyl ((2-bromo-6-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2-bromo-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the bromine and methyl groups on the pyridine ring.
Methyl tert-butyl(3-methylpyridin-2-yl)carbamate: Similar but with a methyl group instead of a bromine atom.
Uniqueness
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other carbamates .
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-bromo-6-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-6-9(10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
Clave InChI |
IPDBRPVKBBDYJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
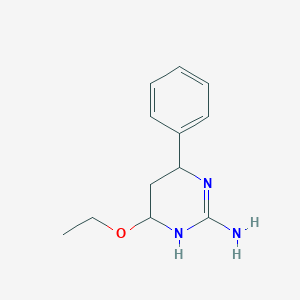

![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
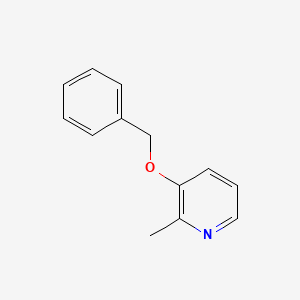
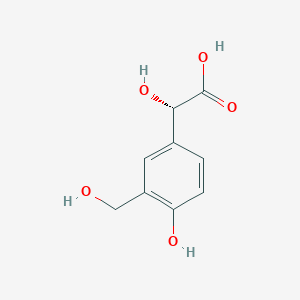
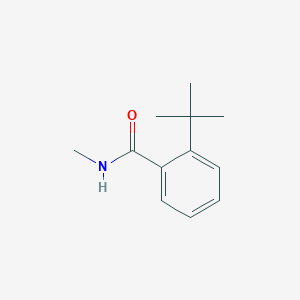
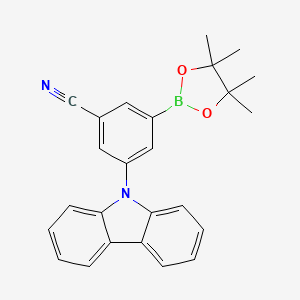
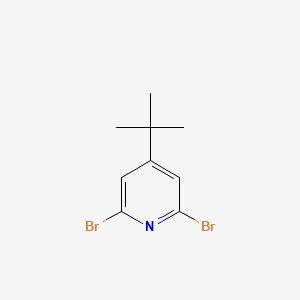
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
